molecular formula C15H14N4O2 B5581124 (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B5581124
M. Wt: 282.30 g/mol
InChI Key: WPFNTXNTVMTIBP-MDWZMJQESA-N
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Description

(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. This compound features a unique structure with a pyridine ring, a pyrrole ring, and an imidazolidine-2,4-dione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazolidine-2,4-dione core, potentially converting it to a more reduced form.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine and pyrrole rings, where electrophilic or nucleophilic substitution can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazolidine-2,4-diones and related structures.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

  • (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
  • 2-Hydroxy-2-methylpropiophenone
  • 1-Hydroxycyclohexyl phenyl ketone
  • 2,2-Dimethoxy-2-phenylacetophenone

Comparison: Compared to similar compounds, this compound stands out due to its unique combination of a pyridine ring, a pyrrole ring, and an imidazolidine-2,4-dione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-9-7-11(8-13-14(20)18-15(21)17-13)10(2)19(9)12-3-5-16-6-4-12/h3-8H,1-2H3,(H2,17,18,20,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFNTXNTVMTIBP-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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